3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
The compound 3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic carboxamide featuring an oxazolo[5,4-b]pyridine core fused with a triazole moiety. This analysis leverages comparative data from related compounds to infer key characteristics of the target molecule.
Properties
Molecular Formula |
C17H22N6O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H22N6O2/c1-8(2)6-13-19-17(22-21-13)20-15(24)11-7-12(9(3)4)18-16-14(11)10(5)23-25-16/h7-9H,6H2,1-5H3,(H2,19,20,21,22,24) |
InChI Key |
RGXGYHBRCXPTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC(=N3)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Formation of the Oxazole Ring: The oxazole ring can be formed by the cyclization of an α-hydroxy ketone with an amide or nitrile under dehydrating conditions.
Coupling of the Rings: The triazole and oxazole rings are then coupled with a pyridine derivative through a series of nucleophilic substitution reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally related molecules from the evidence, focusing on heterocyclic cores, substituent effects, and synthesis methodologies.
Structural Analogues with Pyrazole Cores ()
Compounds 3a–3p in are pyrazole-4-carboxamide derivatives with chloro, cyano, and aryl substituents. Key comparisons include:
Thiazolo-Pyridine Derivatives ()
The compound 5-(3-methoxypropyl)-2-phenyl-N-{2-[6-(1-pyrrolidinylmethyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl}-1,3-thiazole-4-carboxamide shares a fused pyridine-thiazole core but differs in substituents:
Key Insight : Replacing oxazole with thiazole introduces a sulfur atom, which may alter electronic properties and binding interactions.
Data Tables
Table 1: Pyrazole Carboxamide Derivatives ()
| Compound | Substituents (R1, R2) | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 3a | Phenyl, phenyl | 403.1 | 68 | 133–135 |
| 3b | 4-Chlorophenyl, phenyl | 437.1 | 68 | 171–172 |
| 3c | p-Tolyl, phenyl | 417.1 | 62 | 123–125 |
| 3d | 4-Fluorophenyl, phenyl | 421.0 | 71 | 181–183 |
Table 2: Thiazolo-Pyridine Derivative ()
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| – | Thiazolo[5,4-b]pyridine | 3-Methoxypropyl, pyrrolidinylmethyl | ~550 (estimated) |
Research Findings and Implications
Synthetic Efficiency : The target compound’s synthesis likely mirrors ’s carbodiimide-mediated amidation, achieving moderate yields (60–70%) .
Heterocyclic Core Effects :
- Oxazole vs. Thiazole : Oxazole’s oxygen atom may reduce electron density compared to thiazole’s sulfur, influencing binding to hydrophobic pockets .
- Pyridine Fusion : Both oxazolo- and thiazolo-pyridines enhance planar rigidity, favoring interactions with flat enzymatic active sites.
Isopropyl (Target): Steric bulk may limit off-target interactions compared to smaller groups (e.g., chloro in 3a–3p) .
Biological Activity
The compound 3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic molecule notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 376.4 g/mol. The structure features:
- Triazole Moiety : Known for enhancing biological activity against various pathogens.
- Oxazole and Pyridine Rings : Contributing to the compound's pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The triazole ring facilitates hydrogen bonding and enhances binding affinity to target sites.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Organism |
|---|---|---|
| Indole derivative A | 0.98 | Staphylococcus aureus (MRSA) |
| Indole derivative B | 3.90 | S. aureus ATCC 25923 |
Studies have shown that related indole derivatives demonstrate activity against Mycobacterium tuberculosis, with MIC values indicating potent inhibitory effects on bacterial growth .
Antifungal Activity
The compound has also been evaluated for antifungal activity. Related triazole derivatives have shown promising results against various fungal strains:
- Inhibition rates against Cercospora arachidicola were reported at 82.4% for some derivatives, outperforming commercial fungicides like chlorothalonil .
Case Studies and Research Findings
A series of studies have focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis : The synthesis typically involves multi-step organic reactions that yield high-purity products suitable for biological testing.
- In vitro Studies : In vitro assays have demonstrated the compound's effectiveness against a range of pathogens, suggesting its potential as a therapeutic agent.
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how structural modifications influence biological efficacy, guiding future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
